molecular formula C9H8F2O3 B1393349 2-Ethoxy-3,5-difluorobenzoic acid CAS No. 1017779-70-2

2-Ethoxy-3,5-difluorobenzoic acid

Cat. No. B1393349
M. Wt: 202.15 g/mol
InChI Key: JBVYNBCXQPSNCY-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzoic acid is a chemical compound with the CAS Number: 1017779-70-2 . It has a molecular weight of 202.16 . The IUPAC name for this compound is 2-ethoxy-3,5-difluorobenzoic acid . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzoic acid is 1S/C9H8F2O3/c1-2-14-8-6 (9 (12)13)3-5 (10)4-7 (8)11/h3-4H,2H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Modification

2-Ethoxy-3,5-difluorobenzoic acid serves as a versatile component in chemical synthesis. For instance, it's utilized as a proton shuttle in the direct arylation of indoles with bromobenzenes, offering superior yield and selectivity in synthesizing diversely substituted 2-arylbenzoic acids (Pi et al., 2018). Additionally, this compound is part of the synthesis process of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, which are crucial building blocks toward 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot et al., 2017). Furthermore, it's involved in the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, a key intermediate for preparing moxifloxacin impurities (Zhang et al., 2017).

Ligand Formation and Complexing Ability

2-Ethoxy-3,5-difluorobenzoic acid derivatives, such as 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, exhibit notable complexing abilities. These compounds serve as new O,N,O-tridentate ligands capable of forming complexes with metals like nickel(ii) and copper(ii), indicating their potential in developing new materials or catalysts (Kudyakova et al., 2009).

Water Movement and Tracer Studies

Derivatives of fluorobenzoic acid, akin to 2-Ethoxy-3,5-difluorobenzoic acid, have been studied for their transport properties in porous media. This research is crucial in understanding the movement of water in soils and has applications in environmental studies and agriculture (Jaynes, 1994).

Safety And Hazards

The safety information available indicates that 2-Ethoxy-3,5-difluorobenzoic acid may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

properties

IUPAC Name

2-ethoxy-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVYNBCXQPSNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzoic acid

Synthesis routes and methods

Procedure details

A 5M solution of sodium hydroxide (3.2 mL; 16 mmol; 3.2 eq.) was added to a solution of 2-ethoxy-3,5-difluoro-benzoic acid ethyl ester (1.16 g; 5.04 mmol; 1 eq.) in EtOH (23 mL) and the resulting mixture was stirred at 40° C. for 18 hours then concentrated in vacuo. The residue was taken up in water and the pH made acidic with 5M HCl. The precipitate was filtered off, washed with water and dried to afford the title compound (1.8 g, 90%) as a white solid. 1H NMR (DMSO-d6) δ 13.44 (s, 1H), 7.61-7.52 (m, 1H), 7.35-7.28 (m, 1H), 4.04 (q, J=7.0 Hz, 2H), 1.28 (t, J=7.0 Hz, 3H). HPLC (max plot) 79.5%; Rt 3.13 min.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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